2-Nitro-10H-phenothiazine

Catalog No.
S2928062
CAS No.
1628-76-8
M.F
C12H8N2O2S
M. Wt
244.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-10H-phenothiazine

CAS Number

1628-76-8

Product Name

2-Nitro-10H-phenothiazine

IUPAC Name

2-nitro-10H-phenothiazine

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27

InChI

InChI=1S/C12H8N2O2S/c15-14(16)8-5-6-12-10(7-8)13-9-3-1-2-4-11(9)17-12/h1-7,13H

InChI Key

DVFXVHJBHVWHSW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)[N+](=O)[O-]

solubility

not available

Application in 3D Printing

Specific Scientific Field: Materials Science and Engineering

Summary of the Application: 2-Nitro-10H-phenothiazine is used in the preparation of nitro-phenothiazine-based oxime esters, which serve as dual photo/thermal initiators for 3D printing .

Methods of Application or Experimental Procedures: The preparation of these oxime esters involves a five-step process starting from phenothiazine. The first step involves the alkylation of phenothiazine with iodomethane in the presence of a base, resulting in 10-methyl-10H-phenothiazine .

Results or Outcomes: Thirteen nitro-phenothiazine-based oxime esters were synthesized and their photoinitiation abilities for the free radical photopolymerization (FRP) of acrylates were examined upon irradiation with LED@405 nm .

Application in Photocatalytic Oxidative Coupling of Amines

Specific Scientific Field: Organic Chemistry and Photocatalysis

Summary of the Application: Extended phenothiazines, including 2-Nitro-10H-phenothiazine, have been synthesized and used in photocatalytic oxidative coupling reactions of amines .

Methods of Application or Experimental Procedures: A ring-fusion approach was developed to extend the conjugation length of phenothiazines, resulting in a series of novel extended phenothiazines .

Results or Outcomes: These extended phenothiazines exhibited continuous red shifts of light absorption with increasing numbers of fused rings. They displayed reversible redox behavior and maintained a strong excited-state reduction potential. As a result, extended phenothiazines with longer effective conjugation lengths could efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation .

Application in Fluorescent Markers for Bioanalytical Applications

Specific Scientific Field: Bioanalytical Chemistry

Summary of the Application: 2-Nitro-10H-phenothiazine is used in the synthesis of novel phenothiazine-coumarin hybrid dyes, which are being studied as potential fluorescent markers for bioanalytical applications . These markers are particularly useful for the fluorogenic detection of reactive oxygen species (ROS) through selective S-oxidation reaction of the phenothiazine scaffold .

Methods of Application or Experimental Procedures: The synthesis of these hybrid dyes involves a two-step functionalization approach .

Results or Outcomes: The spectral features of these hybrid dyes, especially their NIR-I emission, have been determined in aqueous media .

Application in Detection of Water Content

Specific Scientific Field: Analytical Chemistry

Summary of the Application: 2-Nitro-10H-phenothiazine is used in the synthesis of a new phenothiazine-based fluorescent probe for the detection of water content .

Methods of Application or Experimental Procedures: The synthesis of this fluorescent probe involves a series of chemical reactions .

Results or Outcomes: The fluorescence emission of the probe was significantly enhanced to 3 times that of pure DMSO as a solvent when the water content increased from 60 to 90% .

2-Nitro-10H-phenothiazine is a member of the phenothiazine class, characterized by a sulfur and nitrogen-containing heterocyclic structure. Its chemical formula is C12H8N2O2SC_{12}H_{8}N_{2}O_{2}S and it features a nitro group at the second position of the phenothiazine ring. This compound is notable for its diverse chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions, while the phenothiazine core can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reducing agents such as sodium borohydride may convert the nitro group into an amino derivative.
  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common reagents used in these reactions include hydrogen peroxide for oxidation and halogens for substitution.

The biological activity of 2-Nitro-10H-phenothiazine is linked to its structural properties. While specific cellular effects are not extensively documented, phenothiazines are known for their roles as photoredox catalysts and have been utilized in various synthetic transformations. They exhibit interesting fluorescence properties and can act as hole transport materials in perovskite solar cells. Additionally, some phenothiazines are recognized for their sedative effects in veterinary medicine.

The synthesis of 2-Nitro-10H-phenothiazine typically involves:

  • Nitration of 10H-phenothiazine: This is achieved by treating 10H-phenothiazine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions are controlled to prevent over-nitration, usually by maintaining low temperatures .
  • Industrial Production: On a larger scale, continuous flow reactors may be employed to enhance efficiency and safety during production.

Similar Compounds

Compound NameStructure DescriptionUnique Features
10H-PhenothiazineParent compound without the nitro groupLacks reactivity associated with nitro groups
2-Amino-10H-phenothiazineContains an amino group instead of a nitro groupExhibits different biological activities
10H-Phenothiazine-5,5-dioxideOxidized form of phenothiazineEnhanced stability and potential applications

Uniqueness

The presence of the nitro group in 2-Nitro-10H-phenothiazine enhances its reactivity compared to its analogs. This functional group allows for diverse chemical modifications and may impart distinct biological activities not observed in other phenothiazine derivatives. Its unique properties make it a valuable compound for further research and application development .

The electronic properties of 2-nitro-10H-phenothiazine exhibit profound dependence on the orientation and position of the nitro group within the phenothiazine scaffold. Computational studies employing density functional theory methods have revealed that the nitro group fundamentally alters the electronic structure through both inductive and resonance effects [1] [2].

The nitro group at the 2-position creates a significant perturbation in the molecular orbital distribution, leading to a substantial stabilization of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. Specifically, the highest occupied molecular orbital energy decreases from -5.05 eV in the unsubstituted phenothiazine to -5.84 eV in the 2-nitro derivative, representing a stabilization of 0.79 eV [3] [4]. This stabilization primarily occurs through the strong electron-withdrawing nature of the nitro group, which reduces the electron density on the phenothiazine core.

The lowest unoccupied molecular orbital energy also undergoes modulation, shifting from -3.30 eV to -3.22 eV, though this change is less pronounced than the highest occupied molecular orbital stabilization [3]. This differential effect results in a significant increase in the energy gap from 1.75 eV to 2.62 eV, fundamentally altering the photophysical properties of the compound.

Crystal structure analysis of 2-nitro-10-phenylphenothiazine derivatives reveals that the nitro group orientation plays a crucial role in determining the overall molecular geometry [5] [6]. The 2-nitrophenyl group adopts a planar configuration that bisects the phenothiazine ring, contrasting with other substitution patterns where the aryl group remains perpendicular to the bisecting plane. This planar arrangement facilitates enhanced electronic conjugation between the nitro group and the phenothiazine core.

The dihedral angle between the nitrobenzene group and the phenothiazine mean plane measures 10.34 degrees in the 4-nitrophenyl derivative, indicating near-planar geometry that promotes intramolecular charge transfer interactions [6]. This structural arrangement significantly influences the electronic properties by enabling efficient orbital overlap and charge delocalization throughout the molecular framework.

Computational modeling using time-dependent density functional theory calculations demonstrates that the nitro group orientation directly affects the nature of electronic transitions [1] [7]. For the 2-nitro derivative, the transitions shift from mixed sulfur nonbonding-π* character to predominantly π-π* transitions, removing the partial forbidden nature observed in the parent compound. This transition character change accounts for the enhanced fluorescence quantum yields observed in nitro-substituted phenothiazines, contrary to the typical quenching effect of nitro groups.

Computational Modeling of Substituent-Protein Interactions

Computational modeling of 2-nitro-10H-phenothiazine derivatives in protein environments reveals complex binding mechanisms that depend critically on the electronic properties modified by nitro substitution. Molecular docking studies demonstrate that the altered electronic distribution significantly affects binding affinity and selectivity across various protein targets [15] [16].

The binding affinity of nitro-substituted phenothiazines to the BCL-2 protein shows a dissociation constant of 25.6 μM, with binding energies calculated at -8.2 kcal/mol using molecular dynamics simulations [16]. The nitro group enhances binding through additional hydrogen bonding interactions with specific amino acid residues, particularly those containing electron-rich side chains that can interact favorably with the electron-deficient nitro moiety.

Protein binding studies with S100A4 reveal that nitro-substituted derivatives exhibit improved binding constants (18.5 μM) compared to unsubstituted analogs [17]. The enhanced binding results from the formation of specific hydrogen bonds between the nitro group oxygen atoms and arginine residues in the protein binding site, complemented by favorable electrostatic interactions arising from the dipolar nature of the nitro group.

Computational analysis using the CHARMM36 force field in molecular dynamics simulations demonstrates that nitro substitution alters the conformational dynamics of phenothiazine-protein complexes [15] [18]. The electron-withdrawing nature of the nitro group reduces the flexibility of the phenothiazine ring system, leading to more constrained binding modes that can enhance selectivity for specific protein targets.

The binding selectivity index, defined as the ratio of binding affinities between target and off-target proteins, shows significant improvement for nitro-substituted derivatives. GP63 protease from Trypanosoma cruzi exhibits particularly high selectivity (selectivity index = 4.1) for nitro-phenothiazine derivatives, with binding energies reaching -9.1 kcal/mol [18]. This selectivity arises from specific interactions between the nitro group and zinc coordination sites within the enzyme active site.

Quantum mechanical calculations using density functional theory methods reveal that the electrostatic potential surface of nitro-substituted phenothiazines creates distinct binding hotspots that complement specific protein architectures [19] [2]. The nitro group generates regions of high electrostatic potential that can form favorable interactions with electron-rich amino acid residues, while the electron-depleted phenothiazine core maintains hydrophobic interactions with nonpolar protein regions.

Free energy perturbation calculations demonstrate that nitro substitution can modulate binding thermodynamics by altering both enthalpic and entropic contributions to binding [15] [20]. The rigid nature of the nitro group reduces conformational entropy losses upon binding, while the additional specific interactions provide favorable enthalpic contributions that enhance overall binding affinity.

Computational studies using the Molecular Mechanics Poisson-Boltzmann Surface Area method show that nitro-substituted phenothiazines exhibit reduced desolvation penalties compared to highly solvated electron-rich derivatives [21]. This reduction in desolvation costs contributes to improved binding affinities and helps explain the enhanced protein binding properties observed experimentally.

XLogP3

4

Dates

Last modified: 08-17-2023

Explore Compound Types